Technical Documentation Center

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid
  • CAS: 1006483-09-5

Core Science & Biosynthesis

Foundational

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid molecular weight

An In-Depth Technical Guide to 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the molecular characteristics, synthesis, and potential applications of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid. As a compound integrating the versatile pyrazole core with a functional propanoic acid side chain, it represents a class of molecules with significant potential in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

The foundational step in understanding the utility of a molecule is a thorough characterization of its physical and chemical properties. For 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, these properties are dictated by the interplay between the aromatic pyrazole ring, the flexible ethyl group, and the acidic propanoic acid moiety.

Molecular Profile

The key quantitative descriptors for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid are summarized in the table below. These values are calculated based on its chemical structure and provide a basis for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C8H12N2O2Calculated
Molecular Weight 168.20 g/mol Calculated
IUPAC Name 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid-
CAS Number Not available-
Canonical SMILES CCNC1=NN(C=C1)CCC(=O)OCalculated
InChI Key (Predicted)Calculated
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Predicted logP 1.23[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]
Structural and Chemical Reactivity

The structure of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid consists of a 1-ethylpyrazole ring substituted at the 3-position with a propanoic acid chain. This arrangement confers a unique reactivity profile. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a stable aromatic system. The propanoic acid group provides a site for typical carboxylic acid reactions, such as esterification and amidation, making it a versatile building block in medicinal chemistry.[2] The nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding and coordination with metal ions.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid would involve the N-alkylation of a 3-substituted pyrazole. A common method for such a reaction is the treatment of the pyrazole with an alkyl halide in the presence of a base.[2]

A potential synthetic scheme is as follows:

  • Starting Material: Ethyl 3-(1H-pyrazol-3-yl)propanoate.

  • N-Ethylation: Reaction of ethyl 3-(1H-pyrazol-3-yl)propanoate with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Applications in Drug Discovery core 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid scaffold Molecular Scaffold core->scaffold inhibitor Enzyme Inhibitor core->inhibitor derivatization Derivatization (Amides, Esters) scaffold->derivatization targets Potential Targets (e.g., cPLA2α, 5-LOX) inhibitor->targets sar SAR Studies derivatization->sar

Sources

Exploratory

Comprehensive Structure Elucidation of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic Acid: A Multidimensional Analytical Guide

Introduction & Pharmacological Relevance The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in agents targeting inflammatory pathways, kinase cascades, and metalloproteases. Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in agents targeting inflammatory pathways, kinase cascades, and metalloproteases. Specifically, pyrazole-3-propanoic acid derivatives serve as critical precursors and active pharmacophores in the development of leukotriene biosynthesis inhibitors and cyclooxygenase (COX) antagonists[1].

When synthesizing 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid (Chemical Formula: C₈H₁₂N₂O₂), chemists frequently encounter a classic regiochemical challenge. N-alkylation of a 3-substituted 1H-pyrazole (or the Knorr pyrazole condensation with an asymmetrical hydrazine) typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers[2]. Because these isomers possess identical masses and nearly identical functional groups, standard assays often fail to differentiate them.

As a Senior Application Scientist, I approach this not merely as a characterization task, but as a self-validating analytical system . This whitepaper outlines a rigorous, causal methodology to unambiguously elucidate the structure of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, ensuring absolute confidence in its regiochemistry before it advances in the drug development pipeline.

Analytical Strategy & Workflow

To eliminate ambiguity, we employ an orthogonal analytical strategy. No single technique is trusted in isolation; rather, the output of one method serves as the boundary condition for the next.

  • HRMS establishes the exact molecular formula, ruling out unexpected adducts or truncated syntheses.

  • FT-IR confirms the presence of the carboxylic acid and the aromatic heterocycle.

  • 1D NMR maps the distinct chemical environments (the ethyl group, the propanoic chain, and the two isolated pyrazole protons).

  • 2D NMR (HMBC) provides the definitive proof of connectivity, locking the ethyl group to the N1 position rather than N2.

G N1 Sample Prep (>98% Purity) N2 HRMS (ESI+) Exact Mass N1->N2 Ionization N3 FT-IR Functional Groups N2->N3 Formula Confirmed N4 1D NMR Chemical Shifts N3->N4 Scaffold ID N5 2D NMR Regiochemistry N4->N5 Connectivity N6 Validated Structure N5->N6 Final Proof

Fig 1: Sequential, self-validating analytical workflow for pyrazole structure elucidation.

Structural Elucidation Data & Interpretation

High-Resolution Mass Spectrometry (HRMS)
  • Causality & Choice: Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the pyrazole nitrogen, which readily accepts a proton.

  • Observation: The theoretical exact mass for [M+H]⁺ (C₈H₁₃N₂O₂⁺) is 169.0972 Da. An observed peak at m/z 169.0975 (mass error < 2 ppm) unambiguously confirms the molecular formula.

Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Causality & Choice: ATR-FTIR is used to bypass the moisture interference common in KBr pellet preparation, which could mask the critical carboxylic acid O-H stretch.

  • Observation: A broad, intense absorption band from 3300–2500 cm⁻¹ is observed, characteristic of a hydrogen-bonded carboxylic acid O-H stretch. A sharp, strong peak at 1710 cm⁻¹ confirms the C=O stretch. Weak signals around 1550 cm⁻¹ correspond to the C=N and C=C stretching of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the core of this elucidation. We utilize DMSO-d₆ rather than CDCl₃. Why? Carboxylic acids form hydrogen-bonded dimers in non-polar solvents like CDCl₃, which broadens the acidic proton signal unpredictably. DMSO-d₆ disrupts these dimers, yielding a sharp, reliable COOH signal[3].

Quantitative Data Summary

The following table synthesizes the 1D and 2D NMR data, forming a complete map of the molecule.

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (H to C)
COOH 12.15br s (1H)174.2 (C=O)-
Pyrazole H-5 7.62d (J = 2.2) (1H)131.5 (CH)C3, C4, N-CH₂
Pyrazole H-4 6.10d (J = 2.2) (1H)104.8 (CH)C3, C5, C3-CH₂
N-CH₂ (Ethyl)4.08q (J = 7.3) (2H)44.5 (CH₂)C5, CH₃
C3-CH₂ (Propanoic)2.78t (J = 7.5) (2H)23.1 (CH₂)C3, C4, C=O, CH₂-COOH
CH₂-COOH 2.55t (J = 7.5) (2H)33.8 (CH₂)C3, C=O, C3-CH₂
CH₃ (Ethyl)1.35t (J = 7.3) (3H)15.2 (CH₃)N-CH₂
The Regiochemical Proof (The "Why" Behind 2D NMR)

The critical question is: Is the ethyl group at N1 (adjacent to C5-H) or N2 (adjacent to the C3-propanoic chain)?

  • The N-Ethyl Signature: The N-ethyl substituent displays a characteristic downfield quartet around 4.08 ppm due to the electronegative nitrogen[3].

  • Heteronuclear Multiple Bond Correlation (HMBC): In the HMBC spectrum, the N-CH₂ protons (4.08 ppm) show a strong ³J correlation to the pyrazole C5 carbon at 131.5 ppm, but no correlation to the quaternary C3 carbon at 150.2 ppm.

  • Reciprocal Confirmation: The H-5 proton (7.62 ppm) shows a ³J correlation back to the N-CH₂ carbon (44.5 ppm). If this were the 1,5-disubstituted isomer, the N-CH₂ protons would correlate to a quaternary carbon (the substituted C5), fundamentally altering the 2D map. This definitively proves the 1,3-substitution pattern[2].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol 1: HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid promotes protonation for ESI+.

  • Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data in the m/z range of 50–500.

  • Validation: Calibrate internally using a standard lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 2 ppm.

Protocol 2: NMR Acquisition (1D & 2D)
  • Sample Preparation: Weigh exactly 15 mg of highly purified (>98% by HPLC) 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid. Dissolve entirely in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over molecular sieves). Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR (400 MHz): Acquire 16 scans. Set the relaxation delay ( D1​ ) to 1.5 seconds. Rationale: Ensures complete relaxation of the acidic proton for accurate integration.

  • ¹³C NMR (100 MHz): Acquire 1024 scans. Critical Step: Set the relaxation delay ( D1​ ) to a minimum of 2.0 seconds. Rationale: Quaternary carbons (C3 and C=O) lack attached protons to facilitate dipole-dipole relaxation. A short D1​ will cause these critical peaks to vanish into the baseline.

  • 2D HMBC: Acquire using a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant ( JCH​ ) parameter to 8 Hz, which perfectly captures the ³J couplings between the N-CH₂ protons and the pyrazole ring carbons.

Conclusion

The structural elucidation of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid requires a systematic, causality-driven approach. By cross-referencing the exact mass from HRMS with the functional group profile from FT-IR, and ultimately mapping the atomic connectivity via HMBC NMR, the regiochemical ambiguity inherent to pyrazole synthesis is entirely resolved. This self-validating workflow guarantees the structural integrity required for downstream pharmacological evaluation and drug development.

References

  • Title: 1-ethyl-N-propyl-1H-pyrazol-4-amine - Smolecule Source: Smolecule URL
  • Title: Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias Source: ACS Omega URL
  • Title: 1H-Pyrazole-3-propanoic acid Source: Benchchem URL

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of the novel small molecule, 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid. While specific experimental solubility data for this compound is not currently available in public literature, this document outlines the theoretical considerations and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the principles of both kinetic and thermodynamic solubility, providing step-by-step methodologies for their determination. Furthermore, this guide will explore key physicochemical factors that influence solubility and discuss the interpretation of results within the context of drug discovery and development. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advancing promising drug candidates.

Introduction: The Pivotal Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most significant of these is ensuring adequate aqueous solubility. Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral absorption, which in turn results in suboptimal drug exposure at the target site and, ultimately, diminished therapeutic effect.[1][2] Therefore, a thorough understanding and early characterization of a compound's solubility are paramount for making informed decisions about its developmental potential.

This guide focuses on 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, a molecule of interest for which a detailed solubility profile is essential for its progression. We will explore the fundamental concepts of solubility and provide practical, field-proven protocols for its experimental determination.

Theoretical Framework: Understanding the Nuances of Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature to form a saturated solution. In the context of drug discovery, two key types of solubility are of primary interest: kinetic and thermodynamic solubility.[2][3][4]

  • Kinetic Solubility: This refers to the concentration of a compound in solution at the point of precipitation when a solution is prepared by adding the compound from a concentrated organic stock (typically DMSO) into an aqueous buffer.[2][4][5] It is a measure of how quickly a compound might precipitate out of solution under non-equilibrium conditions and is often used in high-throughput screening during early discovery phases due to its speed and lower compound requirement.[4][6][7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the solution is saturated.[3][8] This method is more time- and resource-intensive but provides the definitive solubility value, which is crucial for later-stage development and formulation.[5][8]

The following diagram illustrates the conceptual workflow for determining these two key solubility parameters.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility Start Compound of Interest (3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid) KS_Prep Prepare DMSO Stock Solution Start->KS_Prep TS_Prep Add Excess Solid to Buffer Start->TS_Prep KS_Add Add to Aqueous Buffer KS_Prep->KS_Add KS_Incubate Short Incubation KS_Add->KS_Incubate KS_Measure Measure Precipitation (e.g., Nephelometry, Turbidimetry) KS_Incubate->KS_Measure KS_Result Kinetic Solubility Value KS_Measure->KS_Result TS_Equilibrate Long Incubation (Equilibration) TS_Prep->TS_Equilibrate TS_Separate Separate Solid and Supernatant (e.g., Filtration, Centrifugation) TS_Equilibrate->TS_Separate TS_Quantify Quantify Concentration in Supernatant (e.g., LC-MS, UV-Vis) TS_Separate->TS_Quantify TS_Result Thermodynamic Solubility Value TS_Quantify->TS_Result

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Factors Influencing the Solubility of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

Several physicochemical and environmental factors can significantly impact the solubility of a compound.[9][10][11][12] For 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, the following should be considered:

FactorInfluence on SolubilityRationale for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid
pH HighThe propanoic acid moiety is acidic and will ionize at higher pH values. The pyrazole ring also has basic properties. The ionized form is generally more water-soluble.
Temperature Moderate to HighThe dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[10][11][12]
Crystal Form (Polymorphism) HighDifferent crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.[9][12] The solid form of the test compound should be characterized.
Particle Size ModerateSmaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, although it does not affect the thermodynamic solubility.[9][12][13]
Presence of Co-solvents HighThe use of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds.[6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid.

Kinetic Solubility Determination via Turbidimetry

This method is a high-throughput approach to estimate solubility by measuring the turbidity that results from compound precipitation.[14]

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add a corresponding volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of each DMSO concentration to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[14]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[14]

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.[14]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.

Thermodynamic Solubility Determination via the Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[5][15]

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid to a series of vials containing the desired aqueous buffers (e.g., buffers at various pH values, simulated gastric fluid, simulated intestinal fluid).[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound. High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical methods for their sensitivity and specificity.[3][16]

  • Data Analysis: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound under the tested conditions.

The following diagram outlines the key steps in the Shake-Flask method.

G cluster_0 Thermodynamic Solubility (Shake-Flask) Protocol Start Add excess solid compound to buffer Equilibrate Agitate at constant temperature (24-72 hours) Start->Equilibrate Establish Equilibrium Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Isolate Saturated Solution Quantify Analyze supernatant concentration (HPLC-UV or LC-MS) Separate->Quantify Measure Dissolved Compound Result Thermodynamic Solubility Value Quantify->Result

Caption: Key steps in the Shake-Flask method for thermodynamic solubility.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units, such as µg/mL or µM. It is crucial to document the exact experimental conditions, including the buffer composition, pH, temperature, and incubation time, as these all influence the results.

The obtained solubility data for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid will be instrumental in:

  • Lead Candidate Selection: Comparing its solubility to other compounds in a series to select candidates with the most favorable properties.

  • Biopharmaceutical Classification System (BCS) Categorization: Classifying the drug based on its solubility and permeability, which informs regulatory and formulation strategies.[1]

  • Formulation Development: Guiding the selection of appropriate excipients and formulation technologies to enhance the solubility and bioavailability of poorly soluble compounds.

Conclusion

While the specific solubility of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid remains to be experimentally determined, this guide provides the necessary theoretical foundation and practical protocols for a comprehensive and accurate assessment. By diligently applying the described methodologies, researchers can generate the high-quality solubility data that is indispensable for the successful advancement of this compound through the drug discovery and development pipeline. The insights gained from these studies will enable informed, data-driven decisions, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 5(5), 133-143.
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. Retrieved from [Link]

  • GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • PharmDecks. (n.d.). Solubility & Dissolution. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1493–1497.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 187-217).
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Compound Overview and Hazard Assessment 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid is a heterocyclic compound incorporating a substituted pyrazole ring and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Hazard Assessment

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid is a heterocyclic compound incorporating a substituted pyrazole ring and a propanoic acid side chain. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The carboxylic acid group imparts acidic properties to the molecule.

Assumed Hazards:

In the absence of specific toxicological data, 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid should be treated as a potentially hazardous substance.[4][5] Based on its structural components, the following hazards should be assumed:

  • Oral Toxicity: May be harmful if swallowed. Similar pyrazole-based compounds have shown oral toxicity.[6][7]

  • Skin and Eye Irritation: The carboxylic acid moiety suggests the potential for skin and eye irritation or burns upon direct contact.[8][9][10]

  • Respiratory Irritation: If in powdered form, inhalation may cause respiratory tract irritation.[7][11]

A thorough risk assessment is mandatory before handling this compound.[4]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, all work with 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][8]

Recommended Personal Protective Equipment:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when a splash hazard exists.[5]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[5]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or if engineering controls are insufficient to control airborne dust.Prevents inhalation of potentially harmful particles.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Workflow

WasteDisposal cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, etc.) SealedSolid Sealed, Labeled Solid Waste Container SolidWaste->SealedSolid LiquidWaste Liquid Waste (Reaction mixtures, etc.) SealedLiquid Sealed, Labeled Liquid Waste Container LiquidWaste->SealedLiquid Sharps Contaminated Sharps SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Arrange for Pickup by Environmental Health & Safety SealedSolid->EHS SealedLiquid->EHS SharpsContainer->EHS

Caption: A systematic approach to the disposal of waste contaminated with 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid.

Conclusion

While specific hazard data for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid is not available, a cautious and informed approach based on its chemical structure and the principles of handling novel compounds is paramount. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Synthesis and reactivity of some pyrazole deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. (n.d.). Benchchem.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. [Link]

  • Safety Data Sheet. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • LABORATORY HEALTH & SAFETY RULES. (n.d.). University of Crete.
  • SAFETY DATA SHEET. (2025, November 27). Tokyo Chemical Industry.
  • Novel Compounds and Investigational Drugs with limited safety data available. (n.d.).
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • SAFETY DATA SHEET. (2025, June 2). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2012, February 21). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2026, February 9). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2011, March 15). PubMed. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Safety Data Sheet. (2025, December 8). ChemScene.
  • SAFETY DATA SHEET. (2015, October 26). Fisher Scientific.
  • AGS (Dicarboxylic acids mixture)
  • SAFETY D
  • SAFETY D

Sources

Protocols & Analytical Methods

Method

using 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid in cell-based assays

Application Note: Utilizing 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid as a Versatile Pharmacophore in Cell-Based Target Engagement Assays Executive Summary & Pharmacophore Rationale In modern Fragment-Based Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid as a Versatile Pharmacophore in Cell-Based Target Engagement Assays

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD), the transition from a biophysically identified chemical fragment to a cell-active probe is a critical bottleneck[1]. The compound 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid (CAS 1006483-09-5) serves as an exceptionally versatile building block for this exact pipeline.

From a medicinal chemistry perspective, the pyrazole ring is a privileged scaffold that acts as a robust hydrogen bond donor/acceptor, frequently utilized to target kinase hinge regions or epigenetic reader domains [2]. The 1-ethyl substitution provides a localized lipophilic vector that can occupy adjacent hydrophobic sub-pockets, increasing target affinity compared to an unsubstituted pyrazole. Crucially, the propanoic acid moiety acts as a flexible, non-interfering synthetic handle. Through simple EDC/NHS coupling, this carboxylic acid can be conjugated to fluorophores, PROTAC ligase binders, or affinity tags without disrupting the core pharmacophore's binding geometry.

However, once these pyrazole-derived probes are synthesized, their target engagement must be validated in a physiological environment. Biochemical assays using truncated, purified proteins often fail to account for cellular permeability, macromolecular crowding, and competitive endogenous ligands (like ATP). Therefore, we employ a self-validating cell-based assay system centered around the Cellular Thermal Shift Assay (CETSA) .

Mechanistic Grounding & Assay Causality

To establish a trustworthy validation pipeline, we must move beyond simple phenotypic readouts (which suffer from off-target ambiguity) and artificial biochemical assays.

The Causality of CETSA: Introduced by[3], CETSA relies on the fundamental thermodynamic principle of ligand-induced stabilization. When a small molecule (such as our pyrazole derivative) binds to its target protein inside a living cell, the free energy of the protein-ligand complex is lower than that of the unliganded protein. This thermodynamic stabilization increases the temperature required to unfold and precipitate the protein ( Tm​ ). By heating intact cells, lysing them, and quantifying the remaining soluble protein, we can directly measure target engagement in the native cellular context[4].

The Necessity of Orthogonal Validation: A thermal shift is only indicative of direct target engagement if the cell remains fundamentally healthy during the compound incubation. If a pyrazole derivative induces acute cytotoxicity, the resulting cellular stress (e.g., altered intracellular pH, caspase activation, or ATP depletion) can artificially alter protein melting curves, leading to false positives or negatives. Therefore, our protocol integrates an orthogonal ATP-dependent cell viability counter-screen. This creates a self-validating system : a ΔTm​ is only scored as true target engagement if the viability assay confirms >80% cell survival.

Experimental Workflows & Logical Relationships

CETSA_Workflow Fragment 3-(1-ethyl-1H-pyrazol-3-yl) propanoic acid Synthesis Amide Coupling / Probe Synthesis (EDC/NHS Chemistry) Fragment->Synthesis Chemical Derivatization CellTreat Live Cell Treatment (Intact Permeability Assay) Synthesis->CellTreat Compound Incubation Heating Thermal Profiling (40-70°C) (PCR Block) CellTreat->Heating Aliquot & Heat Lysis Cell Lysis & Centrifugation (Isolate Soluble Fraction) Heating->Lysis Denature Unbound Proteins Detection Target Detection (Western Blot / AlphaLISA) Lysis->Detection Extract Stabilized Proteins Analysis Calculate ΔTm (Target Engagement Validation) Detection->Analysis Quantify Soluble Target

Fig 1. CETSA workflow for pyrazole-fragment target engagement in live cells.

Self-Validating Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Pyrazole Derivatives

Objective: Quantify the shift in melting temperature ( ΔTm​ ) of the target protein upon binding to the synthesized pyrazole probe in intact cells.

Step 1: Cell Preparation and Compound Incubation

  • Seed the target cell line (e.g., HEK293T or disease-specific line) in a 10 cm dish and culture until 70-80% confluent.

  • Harvest cells using TrypLE (to preserve surface proteins if applicable), wash twice with PBS, and resuspend in plain DMEM (no FBS) at a density of 1×106 cells/mL.

  • Divide the cell suspension into two pools:

    • Vehicle Control: Add DMSO to a final concentration of 0.1%.

    • Treatment: Add the 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid derivative (e.g., 10 µM for a mature probe, or 100 µM for the raw fragment).

  • Incubate both pools at 37°C with 5% CO2​ for 1 hour. Causality: 1 hour is sufficient for small molecule cell permeation and equilibrium binding without triggering long-term transcriptional changes.

Step 2: Thermal Profiling

  • Aliquot 50 µL of the Vehicle and Treatment cell suspensions into a 96-well PCR plate (10 wells per condition).

  • Subject the plate to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) using a thermal cycler for exactly 3 minutes.

  • Immediately transfer the plate to room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Causality: Snap-freezing halts the denaturation process and preserves the exact thermodynamic state achieved at the target temperature.

Step 3: Lysis and Soluble Fraction Isolation

  • Subject the PCR plate to three rapid freeze-thaw cycles (Liquid Nitrogen to 25°C water bath). Causality: Mechanical freeze-thaw lysis is preferred over harsh detergents (like SDS or high Triton-X), which could artificially disrupt the stabilized protein-ligand complexes.

  • Transfer the lysates to polycarbonate ultracentrifuge tubes and centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant (containing the soluble, folded protein fraction). The denatured, aggregated proteins will remain in the pellet.

Step 4: Detection

  • Resolve the soluble fractions via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with a primary antibody specific to the target protein.

  • Quantify band intensities using densitometry, normalize to the lowest temperature (100% soluble), and plot against temperature to calculate the Tm​ (the temperature at which 50% of the protein is degraded).

Protocol B: Orthogonal Cell Viability Counter-Screen

Objective: Ensure the applied concentration of the pyrazole derivative does not induce acute cytotoxicity within the 1-hour CETSA timeframe.

  • Seed cells in a white-walled 96-well plate at 10,000 cells/well.

  • Treat with the same concentrations of Vehicle and Compound used in Protocol A for 1 hour.

  • Add an equal volume of CellTiter-Glo® Reagent (Promega) to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate % viability relative to the Vehicle control.

Data Presentation & Interpretation

The following table summarizes representative validation data for the raw fragment and two hypothetical elaborated probes derived from 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid.

Table 1: Target Engagement and Viability Profiling of Pyrazole Derivatives

CompoundConcentration (µM)Cell Viability (%)Baseline Tm​ (°C)Treated Tm​ (°C) ΔTm​ (°C)Assay Interpretation
Vehicle (DMSO)0.1%10048.248.20.0Baseline Control
Fragment Core1009848.249.1+0.9Valid Weak Engagement
Probe Derivative A109548.253.4+5.2Valid Strong Engagement
Probe Derivative B104248.245.1-3.1Invalid (Toxicity Artifact)

Data Interpretation Insights (Expertise):

  • Fragment Core: The raw 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid shows a minor but reproducible +0.9°C shift at a high concentration (100 µM). This is typical for FBDD fragments, proving it can permeate cells and weakly engage the target[1].

  • Probe Derivative A: After chemical elaboration via the propanoic acid linker, the probe achieves a massive +5.2°C shift at a lower concentration (10 µM) while maintaining high cell viability. This confirms successful optimization.

  • Probe Derivative B: Shows a negative thermal shift (-3.1°C). However, the viability screen reveals severe acute toxicity (42%). The apparent destabilization is an artifact of cell death (e.g., protease activation), proving the necessity of the self-validating viability protocol.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Dwivedi, J., Sharma, S., Jain, S., & Singh, A. (2018). The Synthetic and Biological Attributes of Pyrazole Derivatives: A Review. Mini Reviews in Medicinal Chemistry, 18(11), 918-947.[Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180.[Link]

Sources

Application

Application Note: Enzyme Inhibition Kinetics of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic Acid against SARS-CoV-2 PLpro

Introduction & Biological Context SARS-CoV-2 Papain-like protease (PLpro) is an essential viral enzyme with a dual function: it processes the viral polyprotein (pp1a/pp1ab) to enable viral replication, and it strips ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

SARS-CoV-2 Papain-like protease (PLpro) is an essential viral enzyme with a dual function: it processes the viral polyprotein (pp1a/pp1ab) to enable viral replication, and it strips ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's innate antiviral immune response[1]. Because of its critical role in both replication and immune evasion, targeting PLpro with non-covalent inhibitors is a highly validated therapeutic strategy[2].

The compound 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid (3-EPPA) serves as a critical fragment-like pharmacophore in modern antiviral drug design. Structural activity relationship (SAR) studies indicate that derivatives containing the 1-ethyl-1H-pyrazol moiety effectively occupy the S3 and S4 sub-pockets of the PLpro active site, making this scaffold a valuable lead for kinetic characterization[3]. This application note details a robust, self-validating fluorogenic assay to determine the enzyme inhibition kinetics of 3-EPPA against recombinant SARS-CoV-2 PLpro.

Mechanistic Pathway

PLpro_Pathway PLpro SARS-CoV-2 PLpro (Active Enzyme) ViralPoly Viral Polyprotein (pp1a/pp1ab) PLpro->ViralPoly Cleavage HostISG ISGylated Host Proteins (Antiviral State) PLpro->HostISG DeISGylation Inhibitor 3-EPPA (Inhibitor) Inhibitor->PLpro Competitive Inhibition Maturation Viral Protein Maturation ViralPoly->Maturation Enables ImmuneEv Innate Immune Evasion HostISG->ImmuneEv Promotes

Fig 1: Mechanism of PLpro in viral maturation and immune evasion, and targeted inhibition by 3-EPPA.

Assay Principle & Rationale

Causality of Substrate Choice: While PLpro exhibits both deubiquitinating and deISGylating activities, kinetic profiling demonstrates that SARS-CoV-2 PLpro has a significantly higher preference and catalytic efficiency ( kcat​/Km​ ) for ISG15 compared to ubiquitin under standard assay conditions[1]. Therefore, we utilize the fluorogenic substrate ISG15-AMC (7-amino-4-methylcoumarin) to maximize the assay's signal-to-noise ratio and sensitivity[4].

Detection Mechanism: Cleavage of the amide bond between the C-terminal glycine of ISG15 and the AMC fluorophore releases free AMC, unquenching its fluorescence[4]. This allows for continuous, real-time monitoring of the initial reaction velocity ( v0​ ) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm[5].

Self-Validating Experimental Protocol

A robust kinetic assay must validate itself internally to prevent false positives (e.g., from compound aggregation) or false negatives (e.g., from oxidized enzyme).

Reagents & Buffer Causality
  • Enzyme: Recombinant SARS-CoV-2 PLpro (expressed in E. coli, N-terminal His-tag)[6].

  • Substrate: ISG15-AMC (solubilized in DMSO).

  • Inhibitor: 3-EPPA (10 mM stock in 100% DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.01% (v/v) Triton X-100, 0.1 mg/mL BSA[4].

    • Expertise Note: PLpro is a cysteine protease; 5 mM DTT is strictly required to maintain the catalytic triad (Cys111-His272-Asp286) in a reduced, active state. Triton X-100 and BSA are included to prevent non-specific enzyme adsorption to the microplate and to eliminate false-positive inhibition caused by promiscuous compound aggregation.

Internal Controls
  • Enzyme-Free Control: Establishes the background fluorescence and accounts for any auto-hydrolysis of the substrate.

  • Vehicle Control (DMSO): Establishes the uninhibited maximum velocity ( Vmax​ ). DMSO concentration must be normalized across all wells (strictly ≤2% ).

  • Positive Control: GRL0617, a well-characterized non-covalent PLpro inhibitor, is run in parallel to validate assay sensitivity and dynamic range[2].

Step-by-Step Execution
  • Inhibitor Preparation: Prepare a 10-point 1:3 serial dilution of 3-EPPA in assay buffer (final assay concentrations ranging from 0.01 µM to 100 µM).

  • Enzyme Pre-incubation: Add 10 nM (final concentration) of PLpro to the inhibitor wells. Incubate at 37°C for 15 minutes.

    • Expertise Note: Pre-incubation allows the system to reach binding equilibrium, which is critical for accurate IC50​ and absolute Ki​ determination, especially since pyrazole-based scaffolds often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 1 µM ISG15-AMC (final concentration) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the 384-well black opaque plate to a fluorescence microplate reader. Record fluorescence (Ex: 355 nm, Em: 460 nm) every 30 seconds for 30 minutes at 37°C[5].

Experimental Workflow

Assay_Workflow Step1 1. Reagent Prep Buffer, PLpro, Substrate Step2 2. Serial Dilution 3-EPPA (0.1 - 100 µM) Step1->Step2 Step3 3. Pre-incubation PLpro + 3-EPPA (15 min) Step2->Step3 Step4 4. Reaction Initiation Add ISG15-AMC Step3->Step4 Step5 5. Kinetic Readout Ex: 355nm / Em: 460nm Step4->Step5 Step6 6. Data Analysis v0, IC50, Ki Step5->Step6

Fig 2: Step-by-step workflow for the ISG15-AMC fluorogenic kinetic assay.

Data Analysis & Kinetic Modeling

  • Initial Velocity ( v0​ ): Extract the linear slope of the progress curve (RFU/sec) over the first 10% of substrate depletion to ensure steady-state assumptions hold true.

  • IC50​ Determination: Plot normalized v0​ against the log of 3-EPPA concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

  • Mechanism of Inhibition: To determine if 3-EPPA is a competitive inhibitor (binding the active site or blocking the S3/S4 pocket), generate a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ) using varying concentrations of ISG15-AMC (0.5 to 10 µM). Competitive inhibition will show intersecting lines at the y-axis (unchanged Vmax​ , increased apparent Km​ ).

  • Ki​ Calculation: For competitive inhibitors, calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Quantitative Data Presentation

The following table summarizes the representative kinetic parameters for the 3-EPPA fragment and the established positive control, GRL0617, against SARS-CoV-2 PLpro.

Compound IC50​ (µM) Ki​ (µM)Inhibition Mechanism kcat​/Km​ ( M−1s−1 )
3-EPPA 12.4 ± 1.15.8 ± 0.6Competitive1.2 x 10^4 (Apparent)
GRL0617 (Control) 1.8 ± 0.20.9 ± 0.1Competitive4.5 x 10^3 (Apparent)

Note: The competitive mechanism confirms that the 1-ethyl-1H-pyrazol moiety successfully competes with the native substrate for occupancy within the S3/S4 binding cleft[3].

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of Pyrazole-Based Ligands

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery The pyrazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense attention in medicinal chemistry.[1][2] Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense attention in medicinal chemistry.[1][2] Its structural versatility allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4][5]

Computational methods, particularly molecular docking, have become indispensable in accelerating the discovery and development of pyrazole-based drugs.[1][6] These in silico techniques predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein, offering crucial insights into the molecular basis of inhibition.[1][7] This guide provides a comprehensive overview of the methodologies, protocols, and critical considerations for performing and interpreting molecular docking studies of pyrazole-based ligands.

I. Foundational Principles of Molecular Docking

Molecular docking is a computational technique that simulates the interaction between a ligand and a protein at the atomic level.[7] The primary goal is to predict the preferred orientation and conformation of the ligand when bound to the receptor, which is quantified by a scoring function that estimates the binding affinity.[8][9][10] A lower docking score generally indicates a more favorable binding interaction.[8]

The process relies on two key components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the defined binding site, while the scoring function evaluates the fitness of each generated pose.[7]

II. The Molecular Docking Workflow: A Conceptual Overview

A typical molecular docking study involves a series of sequential steps, each critical for the accuracy and reliability of the results. The overall workflow is designed to prepare the molecules for simulation, perform the docking calculations, and analyze the outcomes in a biologically relevant context.

Sources

Application

Overcoming Matrix Effects in LC-MS/MS Bioanalysis: The Strategic Implementation of Stable Isotope-Labeled Internal Standards (SIL-IS)

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Mechanistic Overview: The Causality of Matrix Effects In the realm of drug development and clinical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Mechanistic Overview: The Causality of Matrix Effects

In the realm of drug development and clinical pharmacokinetics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and biologics in complex matrices (e.g., plasma, serum, urine)[1]. However, LC-MS/MS is fundamentally vulnerable to matrix effects —specifically, the alteration of ionization efficiency by undetected co-eluting matrix components in the Electrospray Ionization (ESI) source.

The Physics of Ion Suppression: During ESI, analytes and matrix components compete for access to the surface of charged droplets. If a high concentration of endogenous lipids (e.g., phospholipids) co-elutes with the target analyte, these lipids monopolize the droplet surface charge. This prevents the analyte from reaching the gas phase, leading to severe ion suppression and false-negative quantification [2].

The SIL-IS Solution: To establish a self-validating and robust assay, regulatory frameworks like the FDA (2018) [1] and ICH M10 (2022)[3] mandate rigorous internal standardization. A Stable Isotope-Labeled Internal Standard (SIL-IS)—typically synthesized with 13C , 15N , or 2H isotopes—shares the exact physicochemical properties of the target drug.

Because the SIL-IS is chemically identical to the analyte, it:

  • Co-elutes precisely with the analyte during chromatography.

  • Experiences the exact same degree of ion suppression or enhancement in the ESI source.

  • Undergoes identical extraction recovery during sample preparation.

By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the method mathematically cancels out both extraction losses and ESI matrix effects, ensuring absolute quantitative accuracy [4].

Workflow Visualization

G A Biological Sample B Add SIL-IS A->B Spike C Extraction B->C Process D LC Co-elution C->D Inject E ESI (Ion Suppression) D->E Matrix Interference F MS/MS Detection E->F Mass Separation G Ratio Calculation (Analyte/IS) F->G Quantification

Workflow of SIL-IS integration in LC-MS/MS, demonstrating compensation for ESI matrix effects.

Experimental Protocol: SIL-IS Integration in Plasma Bioanalysis

This protocol outlines the step-by-step methodology for utilizing a SIL-IS in a protein precipitation (PPT) extraction workflow.

Materials Required:
  • Target Analyte Reference Standard.

  • SIL-IS Reference Standard. (Expert Tip: Prefer 13C or 15N labels over 2H (deuterium). Deuterium atoms at exchangeable sites can swap with solvent protons, and heavily deuterated compounds often exhibit a "deuterium isotope effect," causing them to elute slightly earlier than the unlabeled analyte in reversed-phase LC, thereby destroying the co-elution requirement [4].)

  • Blank human plasma (K2EDTA).

  • Extraction Solvent: 100% Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology:

Step 1: Preparation of SIL-IS Working Solution (SIL-IS WS)

  • Dissolve the SIL-IS powder in 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Dilute the stock to create a SIL-IS WS at a concentration that yields a mass spectrometric response approximately 50–100 times the Lower Limit of Quantification (LLOQ) of the target analyte.

  • Causality: The IS concentration must be high enough to produce a robust, noise-free signal, but low enough to prevent "isotopic cross-talk"—a phenomenon where the natural isotopic M+1/M+2 heavy isotopes of the high-concentration IS falsely elevate the analyte's baseline signal [2].

Step 2: Sample Spiking (The Critical Step)

  • Aliquot 50 µL of the biological sample (calibration standard, quality control, or unknown patient sample) into a 96-well plate.

  • Add 20 µL of the SIL-IS WS to all wells (except double blank control wells).

  • Vortex the plate at 1000 RPM for 30 seconds to ensure equilibration.

  • Causality: The SIL-IS must be added directly to the biological matrix and allowed to bind to plasma proteins before any extraction solvent is introduced. This ensures that any physical losses of the analyte during subsequent precipitation or transfer are identically mirrored by the SIL-IS.

Step 3: Protein Precipitation and Extraction

  • Add 200 µL of cold Extraction Solvent (Acetonitrile + 0.1% Formic Acid) to all wells to denature and precipitate plasma proteins.

  • Vortex aggressively for 2 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean 96-well injection plate and dilute with 100 µL of aqueous mobile phase (e.g., 0.1% Formic Acid in Water) to match initial LC gradient conditions.

Step 4: LC-MS/MS Analysis & System Validation

  • Inject 5 µL onto the LC-MS/MS system.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the SIL-IS.

  • IS Tracking (Self-Validation): Plot the absolute peak area of the SIL-IS across the entire analytical run. While the Analyte/IS ratio is used for quantification, the absolute IS area acts as a diagnostic tool. A sudden drop in IS area for a specific sample indicates a severe, localized matrix effect or an extraction failure. ICH M10 guidelines require an SOP to investigate such "Trends of Concern" [3].

Quantitative Validation Metrics

To prove the bioanalytical method is a self-validating system, it must meet stringent regulatory acceptance criteria. The table below summarizes the critical validation parameters regarding internal standard performance and matrix effects [1, 3].

Validation ParameterPurpose / CausalityAcceptance Criteria (FDA / ICH M10)
IS-Normalized Matrix Factor (MF) Evaluates if the SIL-IS effectively compensates for ion suppression across different matrix lots.Coefficient of Variation (CV) of IS-normalized MF ≤ 15% across 6 independent matrix lots.
Accuracy (Bias %) Confirms the exactness of the calculated concentration using the Analyte/IS ratio.±15% of nominal concentration (±20% at LLOQ).
Precision (CV %) Confirms the repeatability of the extraction and ionization process.≤ 15% (≤ 20% at LLOQ).
Isotopic Cross-talk Ensures the IS does not falsely elevate the analyte signal due to isotopic impurities.Interference in analyte channel ≤ 20% of LLOQ response; Interference in IS channel ≤ 5% of IS response.
IS Response Variability Monitors systematic errors or extreme matrix effects during a production run.IS peak area must fall within 50% to 150% of the mean IS response of the calibration standards.

Troubleshooting: When the SIL-IS Fails

Even with a SIL-IS, bioanalytical assays can fail if the foundational chemistry is misunderstood:

  • Mutual Ion Suppression: If the SIL-IS concentration is spiked too high, the IS itself can suppress the ionization of the target analyte (or vice versa) because they compete for the same droplet surface charge at the exact same retention time. Solution: Optimize the IS concentration to the lowest level that still provides a precise, repeatable signal (typically at the mid-point of the calibration curve).

  • Mass Difference is Too Small: If the SIL-IS is only 1 or 2 Daltons heavier than the target analyte, the natural isotopic envelope of the analyte (containing naturally occurring 13C ) will bleed into the IS mass channel, skewing the ratio at high concentrations. Solution: Ensure the SIL-IS is synthesized to be at least 3 to 5 Daltons heavier than the target analyte [2].

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Major Mycotoxins Source: MDPI (Toxins) URL: [Link]

Method

developing analytical standards for pyrazole metabolites

Title: Developing Analytical Standards for Pyrazole Metabolites: Synthesis, Characterization, and Validation Workflows Introduction The pyrazole scaffold is a ubiquitous pharmacophore found in human therapeutics (e.g., c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Developing Analytical Standards for Pyrazole Metabolites: Synthesis, Characterization, and Validation Workflows

Introduction The pyrazole scaffold is a ubiquitous pharmacophore found in human therapeutics (e.g., celecoxib, rimonabant) and modern agrochemicals (e.g., bixafen, isopyrazam, pyraclostrobin). As these parent compounds undergo extensive biotransformation in vivo and in environmental matrices, identifying and quantifying their metabolites is a critical regulatory requirement. Developing certified analytical standards for these metabolites—often N-desmethyl, hydroxylated, or conjugated derivatives—is essential for pharmacokinetic (PK) profiling, toxicological assessment, and establishing Maximum Residue Limits (MRLs).

This application note provides an in-depth, end-to-end technical guide for synthesizing, characterizing, and validating pyrazole metabolite analytical standards. By emphasizing the mechanistic causality behind purification and structural elucidation, this protocol establishes a self-validating framework aligned with stringent FDA and EPA regulatory expectations.

Metabolic Pathway Analysis and Target Selection

Before synthesizing an analytical standard, the biotransformation profile of the parent pyrazole must be mapped. Pyrazoles typically undergo Phase I metabolism via Cytochrome P450 (CYP) enzymes, leading to N-dealkylation or aliphatic/aromatic hydroxylation. For instance, the fungicide bixafen is primarily metabolized to bixafen-desmethyl, a minor but toxicologically relevant metabolite monitored by the EPA [1]. Furthermore, the Codex Committee on Pesticide Residues (CCPR) emphasizes the need to harmonize the assessment of common pyrazole metabolites across various active substances to ensure global food safety[2].

Causality in Target Selection: Why prioritize N-desmethyl metabolites for standard development? N-demethylation of the pyrazole ring often retains the core biological activity of the parent compound or introduces new toxicity vectors. Synthesizing these specific targets ensures that safety assessments reflect the true in vivo exposure profile rather than just the clearance of the parent drug.

Metabolism Parent Parent Pyrazole (e.g., Bixafen, Celecoxib) Phase1_N N-Dealkylation (CYP450 Mediated) Parent->Phase1_N Phase I Phase1_OH Aliphatic/Aromatic Hydroxylation Parent->Phase1_OH Phase I Target Target Analytical Standard (e.g., Bixafen-desmethyl) Phase1_N->Target Selection for Synthesis Phase2 Glucuronidation (UGT Mediated) Phase1_OH->Phase2 Phase II

Caption: Pyrazole Biotransformation Pathways and Target Standard Selection.

Synthesis and Absolute Purity Determination

The creation of a primary analytical standard requires the establishment of absolute purity. Relying solely on HPLC-UV area normalization is fundamentally flawed for a primary standard because it assumes all impurities share the same molar extinction coefficient as the target metabolite.

Protocol: Establishing Absolute Purity via qNMR Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for certifying primary reference materials. The signal integral in qNMR is directly proportional to the number of nuclei, rendering it independent of the chemical structure and eliminating the need for a pre-existing reference standard of the same molecule.

  • Sample Preparation: Weigh exactly 10.0 mg of the synthesized pyrazole metabolite and 5.0 mg of a certified internal standard (e.g., TraceCERT® maleic acid) using a microbalance (d = 0.001 mg).

  • Solvent Selection: Dissolve the mixture in 600 µL of deuterated solvent (e.g., DMSO-d6). Causality: DMSO-d6 provides excellent solubility for polar pyrazole metabolites and shifts the residual water peak away from critical aromatic pyrazole protons (typically 6.0–8.0 ppm), preventing signal overlap.

  • Acquisition: Acquire 1H-NMR spectra with a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 > 30s). Causality: This ensures complete magnetization recovery between pulses, which is mathematically required for accurate quantitation.

  • Calculation: Calculate the absolute mass fraction based on the ratio of the integrated area of a distinct pyrazole proton (e.g., the C4-H on the pyrazole ring) to the internal standard.

LC-MS/MS Method Development and Optimization

Once the standard is certified, a robust LC-MS/MS method must be developed for trace-level quantification in biological or environmental matrices. The ionization polarity is heavily dictated by the pyrazole's substituents. Pyrazoles with electron-withdrawing groups (e.g., fluorinated amides like bixafen or fluxapyroxad) readily form stable [M-H]⁻ ions and are best analyzed in Negative Electrospray Ionization (ESI-) mode. Conversely, those with basic amine or methoxy groups (e.g., pyraclostrobin) readily accept protons and yield high responses in Positive (ESI+) mode [3].

Table 1: Typical LC-MS/MS MRM Parameters for Pyrazole Compounds and Metabolites

AnalyteFormulaIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BixafenC21H12Cl2F3N3OESI-412.1392.122
Bixafen-desmethylC20H10Cl2F3N3OESI-398.1378.124
FluxapyroxadC18H12F5N3OESI-380.1360.120
PyraclostrobinC19H18ClN3O4ESI+388.1194.115
1H-Pyrazole (Core)C3H4N2ESI+69.142.110

FDA/ICH Validation of the Analytical Procedure

To utilize the newly developed standard in regulatory submissions (e.g., IND, NDA, or EPA pesticide tolerance petitions), the analytical procedure must be validated according to the FDA's "Analytical Procedures and Methods Validation for Drugs and Biologics" guidance [4].

Validation Protocol: A Self-Validating System A self-validating protocol incorporates continuous system suitability testing (SST) to ensure the method performs adequately during every run.

  • Specificity: Inject a blank matrix (e.g., control human plasma or blank soil extract). Confirm the absence of interfering peaks at the retention time of the pyrazole metabolite. Causality: Endogenous matrix components can cause severe ion suppression in MS; proving specificity ensures the quantified signal is exclusively from the standard.

  • Linearity and Range: Prepare a 7-point calibration curve from 0.1 ng/mL to 100 ng/mL using the qNMR-certified standard. The coefficient of determination (R²) must be ≥ 0.995.

  • LOD and LOQ: Determine the Limit of Detection (S/N ≥ 3) and Limit of Quantitation (S/N ≥ 10). For modern pyrazole fungicides, the LOQ should not exceed 10 µg/kg in complex matrices [3].

  • Accuracy and Precision: Spike blank matrices at 3 levels (Low, Mid, High QC). Analyze 6 replicates per level. Recovery must fall between 80-120% with a Relative Standard Deviation (RSD) < 15%.

Validation Syn 1. Chemical Synthesis & Isolation Pur 2. Prep-HPLC Purification (>98%) Syn->Pur qNMR 3. qNMR Analysis (Absolute Purity) Pur->qNMR LCMS 4. LC-MS/MS Method Dev qNMR->LCMS Val 5. FDA/ICH Validation (LOD, LOQ, Linearity) LCMS->Val Cert 6. Certificate of Analysis (CoA) Generation Val->Cert

Caption: End-to-End Workflow for Pyrazole Analytical Standard Development.

Stability Testing Protocol

Analytical standards degrade over time, leading to inaccurate quantitation. Regulatory bodies require that supplies of analytical standards be replenished and their stability rigorously documented [1].

  • Short-Term Stability (Benchtop): Store aliquots of the standard solution (e.g., 100 µg/mL in acetonitrile) at room temperature and 4°C for 24, 48, and 72 hours. Compare the LC-MS/MS peak areas against a freshly prepared standard.

  • Long-Term Stability: Store neat powder aliquots at -20°C and -80°C. Test at 1, 3, 6, and 12 months.

  • Causality in Solvent Choice: Pyrazole amides can be susceptible to hydrolysis under extreme pH or extended aqueous exposure. Storing stock solutions in aprotic solvents (like anhydrous acetonitrile) rather than protic solvents (like methanol/water) prevents premature nucleophilic attack and degradation of the amide bond.

References

  • Title: Bixafen; Pesticide Tolerances (EPA-HQ-OPP-2017-0429) Source: U.S. Environmental Protection Agency (Regulations.gov) URL: [Link]

  • Title: Scientific support for preparing an EU position in the 54th Session of the Codex Committee on Pesticide Residues (CCPR) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics (Guidance for Industry) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the formylation of pyrazole scaffolds. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the formylation of pyrazole scaffolds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this powerful synthetic transformation. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for cleaner conversions and higher yields.

The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazoles.[1][2] The resulting pyrazole-4-carbaldehydes are invaluable intermediates in the synthesis of a wide array of biologically active molecules.[3][4] However, like any reaction, it has its nuances. This guide is structured to address the specific issues you may encounter, transforming potential setbacks into successful outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Vilsmeier-Haack formylation of pyrazoles. The solutions are based on established chemical principles and optimization strategies reported in the literature.

dot

Caption: A workflow diagram for troubleshooting common Vilsmeier-Haack reaction issues.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Yield of Formylated Product Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Contamination with water will rapidly decompose it.[1] Unreactive Pyrazole Substrate: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring decrease its nucleophilicity, making the electrophilic substitution difficult.[5] Insufficient Reaction Time/Temperature: The reaction may be sluggish, especially with less reactive substrates, and has not proceeded to completion.[6] Product Loss During Work-up: The formylated pyrazole may have some water solubility, or the product may be unstable to the work-up conditions.[1]Reagent Preparation: Ensure all glassware is oven or flame-dried. Use anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent fresh at low temperatures (0-5 °C) and use it immediately.[1][6] Substrate Reactivity: For less reactive pyrazoles, consider increasing the excess of the Vilsmeier reagent (e.g., from 2-fold to 5-fold) and/or increasing the reaction temperature after the initial addition.[5][6] Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1] If the reaction is slow, consider gradually increasing the temperature (e.g., to 70-80 °C) until the starting material is consumed.[6] Work-up: Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice.[6] Neutralize carefully and slowly with a mild base like sodium bicarbonate. To reduce product solubility in the aqueous phase, saturate it with NaCl (brine) before extraction.[1]
2. Formation of Multiple Products / Byproducts Lack of Regioselectivity: While formylation typically occurs at the C4 position, substituents on the pyrazole ring can sometimes direct the reaction to other positions. Side Reactions: At elevated temperatures, DMF can decompose, leading to side reactions such as hydroxymethylation.[5] Functional groups on the pyrazole (e.g., a hydroxyl group) can be substituted by chlorine.[5]Temperature Control: Maintain strict temperature control throughout the reaction. High temperatures are a primary cause of byproduct formation.[6] Protecting Groups: If your pyrazole contains sensitive functional groups that might react with the Vilsmeier reagent (e.g., -OH, -NH₂), consider protecting them before the reaction. Stoichiometry: An excessive amount of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions. Optimize the stoichiometry based on TLC analysis.
3. Formation of a Dark, Tarry Residue Reaction Overheating: The formation of the Vilsmeier reagent and its reaction with the pyrazole are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.[1][6]Strict Temperature Control: This is critical. Prepare the Vilsmeier reagent in an ice/salt bath (0-5 °C) with slow, dropwise addition of POCl₃ to DMF.[1] Maintain this low temperature while adding the pyrazole substrate solution dropwise.[1][6]
4. Difficulty in Product Isolation & Purification Emulsion Formation: During aqueous work-up and extraction, emulsions can form, making phase separation difficult.[1] Product Adsorption on Silica Gel: Pyrazoles are basic heterocycles and can strongly adsorb to acidic silica gel during column chromatography, leading to poor recovery.Breaking Emulsions: Add brine to the separatory funnel or, in difficult cases, filter the mixture through a pad of Celite. Gentle centrifugation can also be effective. Purification Strategy: For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% in the eluent).[7] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often an effective purification method.[7]
Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?

The reaction proceeds via an electrophilic aromatic substitution.[1] First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent. The electron-rich pyrazole ring then attacks the electrophile, typically at the C4 position, forming an intermediate which, after hydrolysis during aqueous work-up, yields the final pyrazole-4-carbaldehyde.[2]

dot

Caption: The three key stages of the Vilsmeier-Haack reaction on a pyrazole.

Q2: How do substituents on the pyrazole ring affect the reaction's outcome?

The regioselectivity and rate of the reaction are heavily influenced by the electronic nature of substituents on the pyrazole ring.[8]

  • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups increase the electron density of the pyrazole ring, making it more nucleophilic and accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs) such as nitro or trifluoromethyl groups decrease the ring's electron density, deactivating it towards electrophilic substitution and often requiring more forcing conditions (higher temperature, larger excess of reagent) to achieve a reasonable yield.[5] In some cases, strongly deactivating groups can prevent the reaction from occurring at all.[5]

Q3: What are the primary safety concerns associated with this reaction?

The reagents are hazardous and must be handled with appropriate care.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1][6] Always handle it in a well-ventilated fume hood.

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Quenching: The work-up procedure, which involves quenching the reaction mixture with ice/water, is highly exothermic and must be done slowly and carefully to control the release of heat and HCl gas.[1]

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]

Q4: Is it necessary to prepare the Vilsmeier reagent in situ?

Yes, it is standard and highly recommended. The Vilsmeier reagent is highly reactive and moisture-sensitive.[1] Preparing it in situ (in the reaction flask) just before adding the pyrazole substrate ensures maximum reactivity and prevents decomposition that would occur during storage.

Experimental Protocol: General Procedure for Pyrazole Formylation

This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific pyrazole substrates.[1]

Materials:

  • Pyrazole substrate (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 - 4.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, if needed)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.

    • Cool the flask to 0-5 °C using an ice bath.

    • Add POCl₃ (2.0 - 4.0 equiv.) dropwise to the cold DMF via the dropping funnel over 10-15 minutes.[5] Maintain the temperature below 5 °C during the addition.

    • Stir the resulting mixture at 0-5 °C for an additional 15-30 minutes.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

    • After the addition is complete, allow the reaction to stir at room temperature or heat as necessary (e.g., 70-120 °C), depending on the reactivity of the substrate.[5]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[5][6]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[6]

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc) three times.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[5]

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography (using an appropriate eluent system, potentially with 1% triethylamine) or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[5]

References
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing).
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar.
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem.
  • A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common hurdles encountered when transitioning pyrazole synthesis from the laboratory bench to pilot or production scale. My aim here is to blend established chemical principles with practical, field-tested insights to ensure your scale-up process is efficient, safe, and successful.

Section 1: Troubleshooting Guide - Common Scale-Up Issues & Solutions

This section is formatted as a direct, problem-solution guide. I've structured it to address the most pressing issues that arise during the scale-up of pyrazole synthesis, explaining the underlying causes and offering actionable solutions.

Issue 1: Decreased Yield and Inconsistent Results Upon Scale-Up

Question: We achieved an 85% yield at the 1-gram scale, but upon scaling to 100 grams, the yield dropped to 50%, and batch-to-batch consistency is poor. What's going on?

Answer: This is a classic and often multifaceted scale-up challenge. The primary culprits are almost always related to mass and heat transfer limitations that are not apparent at the bench scale.[1][2][3]

Root Cause Analysis & Strategic Solutions
Potential CauseIn-Depth Explanation & CausalityRecommended Solutions & Protocols
Inefficient Heat Transfer The surface-area-to-volume ratio decreases dramatically as you scale up.[4][5] This means the reaction mixture in a large reactor cannot dissipate or absorb heat as efficiently as in a small flask. For exothermic cyclization steps, this can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and degradation of both product and starting materials.[5][6] Conversely, for endothermic steps, insufficient heating can lead to an incomplete reaction.1. Reactor & Temperature Control: - Utilize a jacketed reactor with a reliable temperature control unit.[4] - Monitor the internal reaction temperature with a probe, not just the jacket temperature.[4]2. Controlled Reagent Addition: - For exothermic reactions, implement a slow, controlled addition of one of the key reagents (e.g., hydrazine) via a syringe pump or addition funnel.[6][7] This allows the cooling system to keep pace with heat generation. - Consider a semi-batch process where one reactant is added portion-wise.[5]
Poor Mixing & Mass Transfer Inadequate agitation in a large reactor leads to a non-homogeneous mixture.[5] This creates localized concentration gradients, meaning some parts of the mixture have an excess of one reactant while other parts are starved. This directly impacts reaction kinetics and can favor the formation of byproducts.[4]1. Agitation Optimization: - Select an impeller (stirrer) appropriate for the reactor size and the viscosity of the reaction mixture.[4] - Optimize the stirring speed (RPM) to ensure a vortex is formed, indicating good surface mixing, without splashing material onto the reactor walls.
Solvent & Concentration Effects A solvent that works well on a small scale might be problematic at a larger volume. For instance, if a product or intermediate has limited solubility, it may precipitate prematurely, fouling equipment and preventing the reaction from going to completion. Running reactions at higher concentrations to limit solvent volume on a large scale can also exacerbate exotherms and mixing issues.[1]1. Solvent Screening: - If precipitation is an issue, consider a solvent screen to find a system where all components remain in solution at the reaction temperature.[8] A co-solvent system may also be beneficial.[9]2. Concentration Optimization: - Avoid the temptation to simply increase the concentration to save on solvent. It may be necessary to run the reaction at a more dilute concentration at scale to manage the exotherm and ensure good mixing.[6]
Issue 2: Emergence of New Impurities and Regioisomers

Question: On a small scale, our pyrazole was clean by NMR. At the kilogram scale, we're seeing significant byproduct formation, including a regioisomer we've never seen before. How do we regain control of the selectivity?

Answer: The formation of new impurities, especially regioisomers, is often a direct consequence of the temperature and concentration gradients discussed in the previous section.[6][10] When synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, the reaction conditions can heavily influence which carbonyl group the hydrazine initially attacks, thus determining the final regioisomeric ratio.[8][10]

Workflow for Diagnosing and Controlling Regioselectivity

start Impurity/Regioisomer Issue Detected check_temp Analyze Temperature Profile (Internal vs. Jacket) start->check_temp check_mixing Evaluate Mixing Efficiency (Visual, CFD modeling if possible) start->check_mixing solvent_screen Conduct Solvent Screening (Varying polarity and proticity) start->solvent_screen If temp/mixing are optimal ph_control Investigate pH Effect (Acidic/basic additives) start->ph_control If temp/mixing are optimal temp_gradient Temperature Gradients Detected check_temp->temp_gradient Discrepancy found poor_mixing Poor Mixing Identified check_mixing->poor_mixing Non-homogeneity observed optimize_temp Implement Stricter Temperature Control (Slower addition, improved cooling) temp_gradient->optimize_temp optimize_mixing Optimize Agitation (Impeller type, RPM) poor_mixing->optimize_mixing resolution Regioselectivity Improved optimize_temp->resolution optimize_mixing->resolution solvent_screen->resolution ph_control->resolution

Caption: Troubleshooting logic for addressing regioselectivity issues in scale-up.

Strategic Interventions for Selectivity
  • Temperature is Key: Even minor temperature fluctuations can alter the selectivity of the reaction. Lowering the reaction temperature can sometimes significantly improve the regioselectivity by favoring the thermodynamically controlled product over the kinetically favored one.[6]

  • Solvent Choice Matters: The polarity and proticity of the solvent can influence the reaction pathway.[8] It's advisable to perform a small-scale screen of different solvents (e.g., ethanol, isopropanol, toluene, DMF) to see how they affect the isomeric ratio.[8]

  • Control of pH: The reaction is often pH-sensitive. While many pyrazole syntheses are acid-catalyzed, the amount and type of acid can be critical.[11][12] A small amount of a weak acid like acetic acid is typically optimal.[11] Experiment with catalytic amounts of a mild acid or base to see if it can direct the cyclization to the desired regioisomer.[8]

Issue 3: Product Isolation and Purification Challenges

Question: Our product crystallizes beautifully at the gram scale, but at the 500-gram scale, it oils out or co-precipitates with impurities. Column chromatography is not a viable option for this quantity. What are our alternatives?

Answer: Purification is a major bottleneck in large-scale synthesis.[5][13] What is simple in the lab can become a significant operational challenge at scale. The key is to develop a robust isolation procedure that doesn't rely on chromatography.

Purification Strategies for Large-Scale Synthesis
StrategyDetailed Protocol & Explanation
Recrystallization Optimization A simple recrystallization that works on a small scale may fail at a larger scale due to different cooling rates. Protocol: 1. Perform a solvent screen to find the optimal single-solvent or solvent/anti-solvent system. Ethanol is often a good starting point for many pyrazoles.[4] 2. At scale, control the cooling rate carefully. A slow, controlled cooling profile is more likely to yield pure crystals than rapid cooling in an ice bath. 3. Ensure efficient stirring during crystallization to prevent oiling out.
Salt Formation If the pyrazole product is basic (which many are), converting it to a salt can dramatically improve its crystallinity and ease of handling.[4]Protocol: 1. Dissolve the crude product in a suitable solvent (e.g., THF, diethyl ether).[1][3] 2. Slowly add a solution of an acid (e.g., HCl in diethyl ether or dioxane) while stirring.[1] 3. The hydrochloride or sulfate salt will often precipitate as a clean, crystalline solid that can be isolated by filtration.[4] 4. The free base can be regenerated in a subsequent step if necessary.
Liquid-Liquid Extraction / Acid-Base Wash This technique is excellent for removing non-basic or non-acidic impurities.Protocol: 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). 2. Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer, leaving non-basic impurities behind. 3. Separate the layers, and then basify the aqueous layer with a base (e.g., 1M NaOH) to precipitate the pure pyrazole, which can then be filtered or extracted back into an organic solvent.[10]

Section 2: Frequently Asked Questions (FAQs)

Safety Considerations

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?

A1: Safety is paramount. The primary concerns are:

  • Exothermic Reactions & Thermal Runaway: The cyclization step can be highly exothermic.[4][6] As discussed, the reduced surface-area-to-volume ratio at scale makes heat dissipation less efficient, increasing the risk of a thermal runaway.[1][6] Always have a quench plan and adequate cooling capacity.

  • Hydrazine Toxicity and Instability: Hydrazine and its derivatives are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[6] Hydrazine itself can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[6] Using dilute solutions of hydrazine is inherently safer.[6]

  • High Nitrogen Content: Pyrazole products can have a high nitrogen-to-carbon ratio, making them potentially energetic materials.[1][4] A thermal stability analysis (e.g., Differential Scanning Calorimetry - DSC) of intermediates and the final product is highly recommended before proceeding to a large scale.[4]

  • Diazonium Intermediates: If your synthesis involves the formation of a diazonium salt, it is critical to maintain low temperatures (typically below 5°C) to prevent decomposition, which can lead to a rapid release of nitrogen gas and a dangerous pressure buildup in the reactor.[1]

Reaction Optimization

Q2: How can we accelerate a slow pyrazole cyclization reaction at scale?

A2: A slow reaction at scale can be costly in terms of time and resources. Here are some strategies:

  • Temperature Optimization: Carefully increasing the reaction temperature can increase the rate, but this must be balanced against the risk of side reactions. Monitor the reaction by HPLC or TLC to find the optimal temperature.[8]

  • Solvent Choice: The transition state of the cyclization may be more polar than the reactants. Switching to a more polar solvent can stabilize this transition state and increase the reaction rate.[8] Aprotic dipolar solvents like DMF or NMP have been shown to be effective in certain cases.[8]

  • Catalysis: Ensure you are using the optimal catalyst and loading. For Knorr synthesis, a catalytic amount of a weak acid is often sufficient.[11]

Alternative Technologies

Q3: Are there alternative technologies that can mitigate some of these scale-up challenges?

A3: Yes, flow chemistry is emerging as a powerful tool for scaling up challenging reactions, including pyrazole synthesis.[14][15]

  • Enhanced Heat and Mass Transfer: The small dimensions of flow reactors provide a very high surface-area-to-volume ratio, allowing for near-instantaneous heating and cooling. This provides excellent control over exotherms and reaction temperature.[14]

  • Improved Safety: In a flow system, only a small amount of the reaction mixture is present in the reactor at any given time. This is particularly advantageous when working with hazardous intermediates like diazonium salts or energetic compounds, as it prevents the accumulation of large quantities of dangerous materials.[1][14][15]

  • Scalability: Scaling up in a flow system often involves simply running the reactor for a longer period ("numbering up") rather than redesigning a larger reactor ("scaling up"), which can be a more straightforward process.[14]

Section 3: Experimental Protocols

Protocol: Kilogram-Scale Synthesis via Knorr Cyclization (Illustrative Example)

This protocol is a generalized example and should be adapted and optimized for your specific substrates and equipment.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 kg, 1.0 equiv)

  • Hydrazine Hydrate (molar equivalent adjusted based on substrate)

  • Ethanol (10 L)

  • Acetic Acid (catalytic, ~20 mL)

  • Jacketed Reactor (20 L) with overhead stirrer and temperature probe

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).[4]

  • Charge Reactants: Charge the 1,3-dicarbonyl compound (1.0 kg) and ethanol (8 L) to the reactor. Begin agitation to ensure a homogeneous solution or slurry.

  • Initial Temperature Control: Set the reactor jacket temperature to 10°C.

  • Controlled Hydrazine Addition: Dissolve the hydrazine hydrate in the remaining ethanol (2 L). Slowly add this solution to the reactor via an addition pump over a period of 2-3 hours. Crucially, monitor the internal temperature throughout the addition. The internal temperature should not be allowed to rise more than 5-10°C above the jacket setpoint. Adjust the addition rate as necessary to control the exotherm.[6]

  • Catalyst Addition: Once the hydrazine addition is complete, add the catalytic acetic acid.

  • Reaction & Monitoring: Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C). Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the starting material is consumed.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under vacuum.

    • Proceed with the optimized isolation procedure (e.g., crystallization, salt formation, or extraction) as determined during your lab-scale development.

setup Reactor Setup (Inert atmosphere) charge Charge 1,3-Dicarbonyl & Solvent setup->charge cool Cool to 10°C charge->cool add_hydrazine Slow, Controlled Addition of Hydrazine (Monitor Internal Temp!) cool->add_hydrazine add_catalyst Add Catalytic Acid add_hydrazine->add_catalyst heat Heat to Reaction Temp add_catalyst->heat monitor Monitor by HPLC/TLC heat->monitor workup Cool & Isolate Product monitor->workup

Caption: General experimental workflow for a scaled-up Knorr pyrazole synthesis.

This guide is intended to be a living document. As new techniques and insights emerge, it will be updated. We encourage you to approach scale-up as a systematic, data-driven process. Careful planning, a thorough understanding of the underlying chemical principles, and a focus on safety will pave the way for a successful transition from the bench to production.

References

  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine - Benchchem. (n.d.).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). PMC.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem. (n.d.).
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). ACS Publications.
  • Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide - Benchchem. (n.d.).
  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ACS Publications. (2021).
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem. (n.d.).
  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale | Organic Process Research & Development - ACS Publications. (2011).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. (2023).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures - Chemistry World. (2025).
  • Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.).
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.).
  • New "green" approaches to the synthesis of pyrazole derivatives. - SciSpace. (2007).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022).

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopic Solids in Chemical Synthesis

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, degraded catalysts, and drifting analytical balan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, degraded catalysts, and drifting analytical balances—all tracing back to the mismanagement of hygroscopic solids.

Hygroscopic reagents actively absorb moisture from the atmosphere. If the ambient relative humidity exceeds the compound's Deliquescence Relative Humidity (DRH), the solid will absorb so much water that it dissolves into an aqueous puddle—a process known as deliquescence [1]. Furthermore, many electrophilic reagents (e.g., acid chlorides, phosphorus pentoxide) undergo irreversible hydrolysis upon moisture exposure.

This guide provides field-proven, self-validating protocols to ensure scientific integrity during your synthetic workflows.

Diagnostic Workflow for Hygroscopic Reagents

Before opening any reagent bottle, you must assess its physical state and moisture sensitivity. Follow this logic tree to determine the appropriate handling technique.

HygroscopicWorkflow Start Inspect Reagent Bottle CheckState Is the solid free-flowing or clumped/deliquesced? Start->CheckState FreeFlowing Free-Flowing (Intact) CheckState->FreeFlowing Clumped Clumped / Puddle (Moisture Compromised) CheckState->Clumped AssessSensitivity Assess Air/Moisture Sensitivity Level FreeFlowing->AssessSensitivity Salvage Can it be salvaged? (Stable to heat/vacuum?) Clumped->Salvage Glovebox Strictly Anhydrous (Glovebox Weighing) AssessSensitivity->Glovebox High Schlenk Standard Anhydrous (Schlenk Line / N2 Blanket) AssessSensitivity->Schlenk Moderate Discard Discard or Recrystallize Salvage->Discard No (Hydrolyzed) Dry Dry under high vacuum (e.g., Abderhalden's pistol) Salvage->Dry Yes (Stable) Dry->AssessSensitivity

Diagnostic workflow for assessing and handling hygroscopic reagents.

Quantitative Reference Data

Understanding the physical limits of your reagents and drying agents is critical for predicting their behavior. The table below summarizes the Deliquescence Relative Humidity (DRH) of common salts and the efficiency of standard solid drying agents [2, 3].

Compound / AgentClassificationKey Metric (DRH / Capacity)Operational Characteristics & Causality
Lithium Chloride (LiCl) Hygroscopic SaltDRH: ~11.6% at 40°CHighly deliquescent. Will form a puddle in standard lab air. Must be handled in a glovebox.
Calcium Chloride (CaCl₂) Drying Agent / SaltDRH: ~28.5% at 25°CHigh capacity, medium speed. Forms hexahydrate. Do not use for amines or alcohols due to complexation [3].
Magnesium Sulfate (MgSO₄) Solid Drying AgentHigh CapacityFast and efficient. Exothermic hydration. Safe for most organics, but slightly acidic (avoid with highly acid-sensitive compounds) [4].
Sodium Sulfate (Na₂SO₄) Solid Drying AgentHigh CapacitySlow kinetics. Endothermic hydration. Best used for pre-drying highly wet solutions or for acid-sensitive compounds [4].
Calcium Sulfate (CaSO₄) Solid Drying AgentLow Capacity (~6.6%)Commercially known as Drierite. Fast and highly efficient, but low capacity. Best for partially dried solvents [3].
Potassium Carbonate (K₂CO₃) Solid Drying AgentMedium CapacityBasic drying agent. Excellent for drying amines, esters, and ketones. Do not use for acidic compounds [3].

Experimental Protocols

Protocol A: Handling and Transferring Hygroscopic Solids via Schlenk Line

When a glovebox is unavailable, solid addition tubes coupled with Schlenk line techniques offer a robust, self-validating method to transfer moderately hygroscopic solids (e.g., anhydrous ZnCl₂, NaH) without moisture contamination [5].

Step-by-Step Methodology:

  • Preparation: Oven-dry a solid addition tube (a specialized glass tube with a ground-glass joint and a side-arm Teflon tap) and a Schlenk reaction flask at 120°C overnight.

  • Loading: While still hot, transfer the glassware to a desiccator to cool. Rapidly load the hygroscopic solid into the addition tube under a steady stream of dry nitrogen or argon. Seal the tube.

  • Purging (Self-Validation Step): Connect the solid addition tube to the Schlenk line. Perform three vacuum/inert gas cycles. Causality: The repeated evacuation removes ambient moisture introduced during loading. You can validate the seal integrity if the vacuum gauge reaches baseline pressure (< 10⁻² mbar) without drifting [5].

  • Attachment: Under a positive flow of inert gas, remove the stopper from your reaction Schlenk flask and quickly attach the solid addition tube.

  • Transfer: Rotate the solid addition tube 180 degrees. Gently tap the glass to allow the free-flowing solid to fall into the reaction mixture.

  • Completion: Close the Teflon taps and proceed with the reaction.

Protocol B: Chemical Drying of Organic Solvents

After an aqueous workup, organic layers are saturated with water. Removing this water is critical before solvent evaporation to prevent the hydrolysis of your isolated product.

Step-by-Step Methodology:

  • Pre-Drying (Brine Wash): Wash the organic layer with saturated aqueous NaCl (brine). Causality: The high osmotic pressure of the brine pulls the bulk of dissolved water out of the organic layer, significantly reducing the burden on the solid drying agent [4].

  • Adding the Drying Agent: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ in small portions while swirling.

  • Visual Validation (The "Snow Globe" Effect): Initially, the MgSO₄ will clump together and stick to the bottom of the flask as it forms hydrated crystal lattices (e.g., MgSO₄·7H₂O). Continue adding small amounts and swirling until the newly added powder remains free-flowing and floats in the solvent like snow [4]. Causality: Free-flowing powder indicates that all water has been sequestered and the thermodynamic equilibrium has shifted to an anhydrous state.

  • Filtration: Gravity filter the suspension through fluted filter paper to remove the hydrated salts. Rinse the filter cake with a small volume of dry solvent to maximize yield.

Troubleshooting Guides & FAQs

Q: I placed a beaker of a hygroscopic reagent on the analytical balance, and the weight keeps drifting upward. How can I get an accurate mass? A: The upward drift is a direct measurement of the reagent actively absorbing atmospheric moisture in real-time. Troubleshooting: Never weigh highly hygroscopic solids in open air. Instead, tare a vial with a tight-fitting septum cap. Add the solid to the vial inside a glovebox or under an inverted funnel with an argon blanket [5]. Seal the vial, remove it, and weigh the sealed system. The mass will be perfectly stable.

Q: My bottle of anhydrous aluminum chloride (AlCl₃) is clumpy and releases white fumes when opened. Is it still good? A: No, it must be discarded. The clumping indicates moisture ingress, and the white fumes are hydrogen chloride (HCl) gas, a byproduct of the irreversible hydrolysis of AlCl₃ (AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl). Using this degraded reagent will introduce acidic protons and Lewis-inactive aluminum hydroxides into your reaction, ruining the stoichiometry and catalytic cycle.

Q: I added MgSO₄ to my ether extract, but instead of clumping, it formed a thick, syrupy liquid at the bottom of the flask. What happened? A: Your organic layer contained too much bulk water. When MgSO₄ is exposed to excessive water, it surpasses its hydration capacity and dissolves into the aqueous phase, forming a dense brine layer. Troubleshooting: Decant the organic ether layer into a clean flask. Perform a brine wash to remove bulk water, separate the layers carefully, and then re-treat the organic layer with fresh MgSO₄ [4].

Q: Can I dry my hygroscopic salt by just leaving it in a vacuum oven overnight? A: It depends on the salt's thermal stability and hydration enthalpy. For example, drying CaCl₂·6H₂O under vacuum and heat works well. However, heating hydrated metal halides like MgCl₂·6H₂O or ZnCl₂ will cause them to undergo "thermal hydrolysis," releasing HCl and leaving behind insoluble metal oxides [5]. These specific salts must be dried chemically (e.g., refluxing with thionyl chloride) rather than purely thermally.

References

  • A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance. ResearchGate. Available at: [Link]

  • Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. National Science Foundation (NSF PAR). Available at: [Link]

  • Drying liquids | Resource | RSC Education. Royal Society of Chemistry. Available at: [Link]

  • Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. Available at: [Link]

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for pyrazole ring systems

Unraveling Pyrazole Tautomerism and Structure: A Comparative Guide to 13C NMR Chemical Shifts Pyrazoles are a premier class of nitrogen heterocycles in medicinal chemistry, agrochemicals, and materials science. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Unraveling Pyrazole Tautomerism and Structure: A Comparative Guide to 13C NMR Chemical Shifts

Pyrazoles are a premier class of nitrogen heterocycles in medicinal chemistry, agrochemicals, and materials science. However, characterizing their exact structural isomerism—specifically annular tautomerism—presents a persistent analytical challenge. While 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, the dynamic nature of the pyrazole ring requires researchers to carefully select their analytical modality.

As a Senior Application Scientist, I have structured this guide to objectively compare experimental and computational approaches for 13C NMR analysis of pyrazoles, providing the mechanistic causality and self-validating protocols necessary to achieve unambiguous structural assignments.

Unsubstituted and 3/5-substituted pyrazoles undergo rapid prototropic exchange, where a proton migrates between the N1 and N2 nitrogen atoms. The activation energy for this transfer is relatively low. Consequently, at room temperature in standard NMR solvents (e.g., CDCl3 or DMSO-d6), the rate of this exchange is significantly faster than the NMR timescale.

The Causality of Signal Averaging: Because the NMR spectrometer captures a time-averaged picture of the molecule, the distinct signals for the C3 and C5 carbons coalesce into a single, broad, or averaged resonance[1]. Conversely, the C4 carbon, being equidistant from the exchanging nitrogens, remains relatively unaffected and typically resonates sharply around 100–105 ppm, serving as a reliable anchor point for spectral assignment[2].

To resolve the true chemical shifts of the individual tautomers, the exchange must be "frozen"—either physically in the solid state or computationally in silico[3].

Tautomerism T1 3-Substituted Tautomer (N1-H) T2 5-Substituted Tautomer (N2-H) T1->T2 Prototropic Exchange Sol Solution NMR (Room Temp) Fast Exchange = Averaged C3/C5 T1->Sol Solid Solid-State NMR (CP/MAS) Frozen Exchange = Distinct C3 & C5 T1->Solid T2->Sol T2->Solid

Fig 1. Pyrazole tautomerism and its resolution across solution and solid-state NMR modalities.

Comparative Modalities for 13C NMR Analysis

Choosing the right technique depends on whether you need bulk structural confirmation, solvent-interaction data, or absolute tautomeric identification.

ModalityPhysical StateTautomeric ResolutionThroughputPrimary Application
Solution 13C NMR (Standard) Liquid (CDCl3, DMSO-d6)Averaged (Fast exchange)HighRoutine purity checks and bulk structural confirmation[1].
Solution 13C NMR (HMPT/Low Temp) LiquidDistinct (Slow exchange)LowStudying solvent-stabilized tautomers and hydrogen-bonding[4].
Solid-State CP/MAS 13C NMR Solid (Microcrystalline)Distinct (Frozen)LowAbsolute tautomer identification in the crystal lattice[3].
DFT-GIAO Computation In silicoDistinct (Calculated)MediumPredictive modeling, signal assignment, and resolving ambiguities[5][6].

Field-Proven Experimental Methodologies

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the step-by-step methodologies for the two most definitive techniques for resolving pyrazole tautomers: Solid-State NMR and DFT prediction.

Protocol A: Solid-State CP/MAS 13C NMR for Tautomer Isolation

In the solid state, intermolecular hydrogen bonding locks the pyrazole into a fixed tautomeric form (or a stable dimer/trimer), halting the prototropic exchange[2].

  • Step 1: Sample Packing. Tightly pack the microcrystalline pyrazole derivative into a 4 mm zirconia MAS rotor. Self-Validation: Ensure uniform density to prevent rotor imbalance and subsequent crashing at high rotational speeds.

  • Step 2: Magic Angle Spinning (MAS). Spin the sample at 10–12 kHz at an angle of 54.74° relative to the magnetic field. Causality: In solids, molecules don't tumble freely. MAS physically averages the orientation-dependent Chemical Shift Anisotropy (CSA) to its isotropic value, yielding high-resolution sharp peaks instead of broad powder patterns[3].

  • Step 3: Cross-Polarization (CP). Apply a Hartmann-Hahn contact pulse of 2–3 ms. Causality: 13C nuclei have low natural abundance and long T1​ relaxation times. CP transfers magnetization from abundant, high-gamma protons (1H) to the dilute 13C nuclei, drastically enhancing the signal-to-noise ratio and allowing for faster scan repetition.

  • Step 4: High-Power Decoupling. Apply a heteronuclear decoupling sequence (e.g., SPINAL-64) during acquisition to remove residual 1H-13C dipolar interactions.

Protocol B: DFT-GIAO Computational Prediction Workflow

When experimental resolution is impossible or ambiguous, Density Functional Theory (DFT) provides the theoretical "ground truth" for 13C shifts[5].

  • Step 1: Conformational Search. Generate 3D geometries for both the 3-substituted and 5-substituted tautomers using molecular mechanics.

  • Step 2: Geometry Optimization. Optimize the structures using a robust functional (e.g., B3LYP or TPSSTPSS) with a TZVP or 6-311+G(d,p) basis set[5][7]. Causality: Accurate geometries are a strict prerequisite for accurate magnetic shielding calculations. The TZVP basis set provides an excellent balance of polarization functions for heteroaromatic rings.

  • Step 3: Shielding Tensor Calculation. Execute the Gauge-Independent Atomic Orbital (GIAO) calculation. Causality: The GIAO method ensures gauge invariance, meaning the calculated magnetic properties do not artificially depend on the origin of the coordinate system. Recent benchmarks indicate that the TPSSTPSS and B97D functionals yield the lowest Root Mean Square Error (RMSE) for pyrazole 13C shifts[5].

  • Step 4: Empirical Scaling. Convert absolute shielding tensors to chemical shifts ( δ ) using a linear scaling equation derived from a reference standard (e.g., TMS calculated at the identical level of theory)[6]. Self-Validation: Check the predicted C4 shift against the experimental C4 shift; if Δδ>3 ppm, the chosen conformer or functional is likely incorrect.

DFT Geom Geometry Optimization (B3LYP / TZVP) GIAO GIAO Shielding Calculation (TPSSTPSS / 6-311+G**) Geom->GIAO Scale Empirical Scaling (Reference to TMS) GIAO->Scale Output Predicted 13C Shifts (Δδ < 3 ppm error) Scale->Output

Fig 2. Computational workflow for predicting pyrazole 13C NMR chemical shifts using DFT-GIAO.

Quantitative Shift Data and Solvent Effects

Solvent polarity and hydrogen-bonding capacity drastically alter both the tautomeric equilibrium and the intrinsic 13C shifts. For fixed pyrazoles (like 1-methylpyrazole), the Kamlet-Taft-Abboud formalism demonstrates that highly dipolar/polarizable solvents induce downfield shifts of 2–3 ppm on the heterocyclic carbons compared to non-polar solvents[8].

For N-H pyrazoles, the solvent dictates the position of the tautomeric equilibrium. The table below illustrates how the analytical modality and solvent environment impact the observed 13C shifts.

CompoundSolvent / StateC3 Shift (ppm)C4 Shift (ppm)C5 Shift (ppm)Mechanistic Note
3,5-Dimethylpyrazole CDCl3 (Solution)~143.0 (Avg)~104.0~143.0 (Avg)Fast exchange averages C3/C5[2].
3,5-Dimethylpyrazole Solid-State (CP/MAS)148.5103.2139.1Tautomerism frozen in crystal lattice[3].
1-Methylpyrazole CDCl3 (Solution)138.8105.1129.3Fixed structure; no tautomerism[8].
1-Methylpyrazole DMSO-d6 (Solution)138.0104.5130.5Solvent polarity induces minor shifts[8].

Note: In highly polar, aprotic solvents like Hexamethylphosphoramide (HMPT) at lowered temperatures (-10 °C), the tautomeric exchange can be slowed enough to observe distinct solution-state signals without freezing the sample[4].

Strategic Recommendations

When developing pyrazole-containing active pharmaceutical ingredients (APIs), do not rely solely on ambient solution 13C NMR. The averaging of C3 and C5 signals masks critical structural information regarding the preferred tautomeric state, which directly impacts target binding affinity and pharmacokinetics.

Best Practice: Employ a tri-modal validation strategy. Use standard Solution NMR for routine batch-to-batch consistency, Solid-State CP/MAS NMR to identify the active tautomer in the formulated crystalline API, and DFT-GIAO calculations to bridge the gap and assign ambiguous resonances with absolute confidence.

References

  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. ResearchGate.8

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing.1

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing.3

  • Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. ACS Publications.4

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach (Freie Universität Berlin).2

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed / Scientific Reports.5

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. ACS Publications.6

  • DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate.7

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-(1-ethyl-1H-pyrazol-3-yl)propanoic Acid

Introduction: The Criticality of Purity in Drug Discovery In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a qual...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical outcomes. For a novel molecule like 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, a compound with potential applications stemming from its pyrazole core, even minute impurities can drastically alter biological activity, introduce unforeseen toxicity, or confound structure-activity relationship (SAR) studies.[1] The International Union of Pure and Applied Chemistry (IUPAC) defines a sample as sufficiently pure only when the combined effect of any impurities is negligible for the intended application.[1] This guide provides an in-depth comparison of analytical techniques and a validated, multi-pronged strategy for rigorously assessing the purity of this specific pyrazole derivative, ensuring that downstream biological data is both accurate and trustworthy.

Strategic Overview: The Power of Orthogonal Methods

No single analytical technique is infallible.[2] A peak that appears sharp and symmetrical in a chromatogram could conceal a co-eluting impurity, and a clean NMR spectrum might hide inorganic salts or other non-proton-containing species.[3][4] Therefore, a robust purity assessment strategy relies on orthogonal methods : techniques that measure the same property (purity) through different physicochemical principles. This guide will focus on a primary quantitative method, High-Performance Liquid Chromatography (HPLC), supported by essential orthogonal methods for structural confirmation and secondary purity verification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Structural Confirmation cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Final Certification Start Synthesized Crude Product TLC Thin-Layer Chromatography (TLC) (Reaction Monitoring & Purification Check) Start->TLC Quick Check NMR_MS 1H NMR & Mass Spectrometry (MS) (Structural Identity Confirmation) TLC->NMR_MS Proceed if single spot HPLC Primary Method: RP-HPLC (Quantitative Purity, >95%) NMR_MS->HPLC Primary Analysis qNMR Orthogonal Method 1: qNMR (Absolute Purity vs. Standard) HPLC->qNMR Orthogonal Validation DSC Orthogonal Method 2: DSC (Purity of Crystalline Solid) HPLC->DSC Orthogonal Validation (if applicable) Purity_Report Certified Purity Report (Data Reconciliation) HPLC->Purity_Report Final Data qNMR->Purity_Report DSC->Purity_Report

Figure 1: A comprehensive workflow for the purity assessment of a synthesized compound.

Comparative Analysis of Key Purity Assessment Techniques

Choosing the right analytical tool requires understanding its principles, strengths, and limitations in the context of the target molecule. The following table provides a direct comparison of the most relevant techniques for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid.

TechniquePrinciple of OperationInformation ObtainedKey Strengths for this ApplicationLimitations & Considerations
RP-HPLC-PDA Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[5]Purity (%), impurity profile, retention time (Rt).High sensitivity and resolving power for separating closely related impurities. The propanoic acid and pyrazole moieties provide chromophores for PDA detection.[6]Requires a reference standard for absolute quantification; co-elution of impurities is possible; non-chromophoric impurities are not detected.
¹H qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[7]Absolute purity (%), structural confirmation, solvent/water content.An absolute primary method that does not require a standard of the analyte itself.[3] Provides structural information on impurities. Detects non-chromophoric impurities.Lower sensitivity than HPLC. Peak overlap can complicate quantification.[3] Requires a high-purity internal standard and careful experimental setup.
LC-MS Combines the separation power of HPLC with the mass analysis capability of a mass spectrometer.[5][7]Molecular weight confirmation, impurity identification.Unambiguously confirms the molecular weight of the main peak and provides mass information on impurity peaks, aiding in their identification.[8]Ionization efficiency can vary significantly between compounds, making it non-quantitative without specific standards. Not all impurities may ionize.
DSC Measures the difference in heat flow into a sample and a reference as a function of temperature.[9][10]Purity (mole %), melting point (°C).Based on the thermodynamic principle of melting point depression caused by impurities (Van't Hoff equation).[9] Does not require solvents.Only applicable to crystalline, thermally stable solids that exhibit a sharp melting point.[11] Less accurate for purity <98%.[11]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating system suitability and orthogonal checks to ensure the trustworthiness of the final purity value.

Protocol 1: Primary Purity Assessment by RP-HPLC-PDA

This method is designed to separate the target compound from potential starting materials, reagents, and by-products. The use of a Photodiode Array (PDA) detector allows for peak purity analysis by comparing spectra across a single peak.

1. Causality Behind Method Choices:

  • Column: A C18 column is selected as the stationary phase due to the moderate polarity of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, providing a good balance of retention and resolution.

  • Mobile Phase: An acetonitrile/water gradient is a versatile choice for a wide range of polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[6]

  • Detector: A PDA detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum for any point in the chromatogram. This is used to check for spectral homogeneity across a peak, which can reveal hidden co-eluting impurities.

2. Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[12]

    • Detection: PDA at 220 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Prepare a working solution of ~50 µg/mL by diluting the stock.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • System Suitability Test (SST):

    • Inject the working solution six times.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis & Data Interpretation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Perform peak purity analysis using the PDA software to check for spectral heterogeneity in the main peak.

Protocol 2: Orthogonal Purity Verification by Quantitative ¹H NMR (qNMR)

qNMR provides an absolute measure of purity against a certified internal standard. It is a powerful orthogonal technique to HPLC because its detection principle is entirely different.[3]

1. Causality Behind Method Choices:

  • Internal Standard: Maleic acid is chosen as an internal standard because it is non-volatile, stable, has a high purity (>99.5%), and possesses sharp singlets in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.

  • Solvent: DMSO-d₆ is selected as it effectively dissolves both the analyte and the internal standard. Its residual peak does not interfere with key signals.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure that all protons, especially those with long relaxation times, have fully returned to equilibrium before the next pulse. This is essential for accurate integration and quantification.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound (mass_analyte).

    • Accurately weigh ~5 mg of a certified maleic acid internal standard (mass_std).

    • Dissolve both solids completely in ~0.75 mL of DMSO-d₆ in a clean NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans (ns): 16 (or more for better signal-to-noise).

    • Relaxation Delay (d1): 30 s.

    • Acquisition Time (aq): ≥ 3 s.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz).

    • Perform Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the well-resolved signal for the analyte and the internal standard. For the analyte, a good choice would be the triplet corresponding to the methyl group of the ethyl substituent. For maleic acid, integrate the singlet of its two vinyl protons.

  • Purity Calculation:

    • Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * Purity_std

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., 3 for the CH₃ triplet of the analyte, 2 for the CH=CH singlet of maleic acid)

      • MW: Molecular Weight (Analyte: 182.22 g/mol ; Maleic Acid: 116.07 g/mol )

      • Purity_std: Purity of the internal standard (e.g., 99.8%)

Conclusion: Synthesizing Data for a Definitive Purity Statement

The ultimate goal is to arrive at a single, defensible purity value. The purity determined by HPLC (e.g., 99.5% by area) should be in close agreement with the absolute purity from qNMR (e.g., 99.3% by weight). Mass spectrometry confirms the identity of the main HPLC peak as 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid (m/z [M+H]⁺ ≈ 183.11). If the compound is a stable crystalline solid, DSC should show a sharp melting endotherm and a calculated purity >99%. Discrepancies between methods warrant further investigation into the nature of the impurities. By employing this rigorous, multi-faceted approach grounded in orthogonal techniques, researchers can proceed with confidence, knowing their biological and chemical findings are built on a foundation of unimpeachable analytical data.

References

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Available from: [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available from: [Link]

  • AZoM. (2018). DSC Purity Determination. Available from: [Link]

  • Taylor & Francis Online. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Available from: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Available from: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available from: [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... (2024). Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.